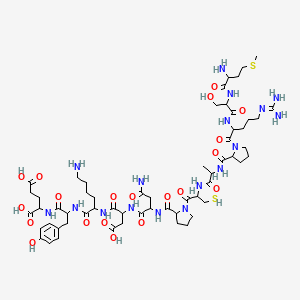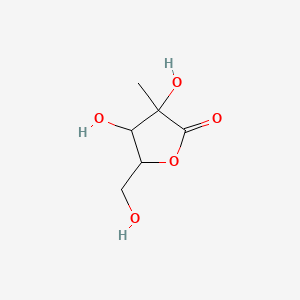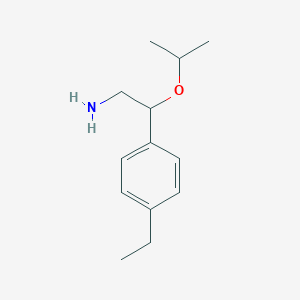
Benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt is a chemical compound that combines the properties of benzoic acid, azetidine, and chlorine. This compound is often used in various scientific research applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt typically involves the following steps:
Formation of 5-(3-azetidinyl)-2-chlorobenzoic acid: This can be achieved by reacting 2-chlorobenzoic acid with azetidine under specific conditions.
Conversion to Hydrochloride Salt: The resulting 5-(3-azetidinyl)-2-chlorobenzoic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
Benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt involves its interaction with specific molecular targets. The azetidine ring and chlorine atom play crucial roles in its reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Benzoic acid, 5-(3-azetidinyl)-2-chloro: This compound is similar but lacks the hydrochloride salt form.
Benzoic acid, 5-(3-azetidinyl)-2-bromo: Similar structure with a bromine atom instead of chlorine.
Benzoic acid, 5-(3-azetidinyl)-2-fluoro: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
Benzoic acid, 5-(3-azetidinyl)-2-chloro-HCl salt is unique due to the presence of the hydrochloride salt, which can enhance its solubility and stability. The combination of the azetidine ring and chlorine atom also contributes to its distinct chemical and biological properties.
特性
分子式 |
C10H11Cl2NO2 |
|---|---|
分子量 |
248.10 g/mol |
IUPAC名 |
5-(azetidin-3-yl)-2-chlorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C10H10ClNO2.ClH/c11-9-2-1-6(7-4-12-5-7)3-8(9)10(13)14;/h1-3,7,12H,4-5H2,(H,13,14);1H |
InChIキー |
ZRQARLLXTQDKBQ-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CC(=C(C=C2)Cl)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B12108302.png)


![2-[(2-acetamido-3-phenylpropanoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12108314.png)



![Glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-alanyl-, methyl ester](/img/structure/B12108332.png)



![1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]-](/img/structure/B12108364.png)


